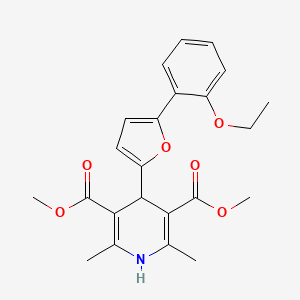

Dimethyl 4-(5-(2-ethoxyphenyl)furan-2-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate

Beschreibung

Dimethyl 4-(5-(2-ethoxyphenyl)furan-2-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate is a 1,4-dihydropyridine (DHP) derivative characterized by:

- Methyl ester groups at positions 3 and 5 of the DHP ring.

- Methyl substituents at positions 2 and 4.

- A furan-2-yl moiety at position 4, further substituted with a 2-ethoxyphenyl group on the furan’s 5-position.

Its recognition in chemical databases (e.g., synonyms in ) underscores its relevance in synthetic and structural studies.

Eigenschaften

CAS-Nummer |

853312-89-7 |

|---|---|

Molekularformel |

C23H25NO6 |

Molekulargewicht |

411.4 g/mol |

IUPAC-Name |

dimethyl 4-[5-(2-ethoxyphenyl)furan-2-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate |

InChI |

InChI=1S/C23H25NO6/c1-6-29-16-10-8-7-9-15(16)17-11-12-18(30-17)21-19(22(25)27-4)13(2)24-14(3)20(21)23(26)28-5/h7-12,21,24H,6H2,1-5H3 |

InChI-Schlüssel |

XJVJNCYSBYCOPR-UHFFFAOYSA-N |

Kanonische SMILES |

CCOC1=CC=CC=C1C2=CC=C(O2)C3C(=C(NC(=C3C(=O)OC)C)C)C(=O)OC |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von Dimethyl-4-(5-(2-Ethoxyphenyl)furan-2-yl)-2,6-dimethyl-1,4-dihydropyridin-3,5-dicarboxylat umfasst typischerweise mehrstufige organische Reaktionen. Eine übliche Methode ist die Hantzsch-Dihydropyridinsynthese, bei der ein Aldehyd, ein β-Ketoester und Ammoniak oder ein Ammoniumsalz kondensiert werden. Die Reaktionsbedingungen erfordern häufig ein Lösungsmittel wie Ethanol und einen Katalysator wie Essigsäure, wobei die Reaktion unter Rückflussbedingungen durchgeführt wird.

Industrielle Produktionsmethoden: Die industrielle Produktion dieser Verbindung kann ähnliche Synthesewege umfassen, jedoch in größerem Maßstab. Die Verwendung von kontinuierlichen Fließreaktoren und automatisierten Systemen kann die Effizienz und Ausbeute der Synthese verbessern. Darüber hinaus werden Reinigungstechniken wie Umkristallisation und Chromatographie eingesetzt, um das gewünschte Produkt mit hoher Reinheit zu erhalten.

Analyse Chemischer Reaktionen

Arten von Reaktionen: Dimethyl-4-(5-(2-Ethoxyphenyl)furan-2-yl)-2,6-dimethyl-1,4-dihydropyridin-3,5-dicarboxylat unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Der Dihydropyridinring kann oxidiert werden, um Pyridinderivate zu bilden.

Reduktion: Die Verbindung kann reduziert werden, um Tetrahydropyridinderivate zu bilden.

Substitution: Die Ethoxyphenylgruppe kann elektrophile oder nucleophile Substitutionsreaktionen eingehen.

Häufige Reagenzien und Bedingungen:

Oxidation: Reagenzien wie Kaliumpermanganat (KMnO₄) oder Chromtrioxid (CrO₃) unter sauren Bedingungen.

Reduktion: Reagenzien wie Lithiumaluminiumhydrid (LiAlH₄) oder Natriumborhydrid (NaBH₄).

Substitution: Die Bedingungen variieren je nach Art der Substitution, aber häufige Reagenzien sind Halogene, Säuren und Basen.

Hauptprodukte:

Oxidation: Pyridinderivate.

Reduktion: Tetrahydropyridinderivate.

Substitution: Verschiedene substituierte Furan- und Dihydropyridinderivate.

Wissenschaftliche Forschungsanwendungen

Structural Characteristics

The compound has a molecular formula of and features a complex structure that includes a furan ring and a dihydropyridine moiety. The structural uniqueness contributes to its biological activity and potential utility in drug development.

Medicinal Chemistry Applications

1. Antioxidant Activity:

Research indicates that compounds within the dihydropyridine family exhibit significant antioxidant properties. These compounds can scavenge free radicals and reduce oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders. The specific compound may enhance these effects due to its unique substituents .

2. Neuroprotective Effects:

Dihydropyridines are known for their neuroprotective capabilities. Studies suggest that derivatives can protect neuronal cells from calcium overload and oxidative stress, making them candidates for treating conditions like Alzheimer's disease and other neurodegenerative disorders .

3. Calcium Channel Modulation:

The compound may act as a modulator of calcium channels, particularly Cav1.3 and Cav1.2 subtypes. This modulation is crucial in managing cardiovascular conditions and could lead to safer alternatives to traditional calcium channel blockers by minimizing side effects .

Synthesis and Derivative Studies

The synthesis of dimethyl 4-(5-(2-ethoxyphenyl)furan-2-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate typically involves multicomponent reactions (MCRs). Such methods allow for the efficient assembly of complex molecules from simpler precursors, which is advantageous in pharmaceutical development .

Case Studies

Case Study 1: Anticancer Properties

In a study focused on the anticancer properties of related compounds, derivatives of dihydropyridines were shown to inhibit tumor growth in vitro by inducing apoptosis in cancer cells. The specific mechanisms involved modulation of cell cycle progression and induction of oxidative stress .

Case Study 2: Neuroprotective Mechanisms

A recent investigation into the neuroprotective effects of dihydropyridine derivatives highlighted their ability to prevent neuronal death in models of neurotoxicity induced by excess calcium influx. This study underscores the therapeutic potential of such compounds in treating neurodegenerative diseases .

Wirkmechanismus

The mechanism of action of Dimethyl 4-(5-(2-ethoxyphenyl)furan-2-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate involves its interaction with molecular targets such as calcium channels. The compound can inhibit the influx of calcium ions into cells, which is crucial in various physiological processes. This inhibition can lead to vasodilation and reduced blood pressure, making it a potential therapeutic agent for hypertension.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Substituent Variations at Position 4

The substituent at position 4 of the DHP ring significantly influences electronic, steric, and bioactive properties. Key analogs include:

Key Observations :

Spectroscopic and Structural Data

NMR and IR Spectral Comparisons:

Crystallography :

Pharmacological Potential (Indirect Insights)

While the target compound lacks explicit bioactivity data, analogs provide clues:

- Pyrazolyl-DHP derivatives (): Reported anti-inflammatory and antimicrobial activities .

Biologische Aktivität

Dimethyl 4-(5-(2-ethoxyphenyl)furan-2-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate (commonly referred to as DMED) is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including structural characteristics, pharmacological effects, and relevant case studies.

Structural Characteristics

Molecular Formula: C23H25NO6

Molecular Weight: 411.45 g/mol

SMILES: CCOC1=CC=CC=C1C2=CC=C(O2)C3C(=C(NC(=C3C(=O)OC)C)C)C(=O)OC

The compound belongs to the class of dihydropyridines, which are known for their diverse biological activities. The presence of multiple functional groups such as furan and ethoxyphenyl moieties enhances its potential interactions with biological targets.

Antioxidant Activity

Research indicates that compounds with similar structural features possess antioxidant properties. For example, the presence of the furan ring has been linked to enhanced radical scavenging activity. This activity could be attributed to the ability of the furan moiety to stabilize free radicals through resonance.

Neuroprotective Effects

Preliminary studies suggest that DMED may exhibit neuroprotective effects. Compounds with similar structures have been reported to modulate neuroinflammation and oxidative stress in neuronal cells. This could implicate DMED as a candidate for further investigation in neurodegenerative disease models.

In Vitro Studies

In vitro assays have demonstrated that dihydropyridine derivatives can inhibit various enzymes related to oxidative stress and inflammation. For instance, compounds like DMED may inhibit cyclooxygenase (COX) enzymes, leading to reduced prostaglandin synthesis and subsequent anti-inflammatory effects.

In Vivo Studies

Although specific in vivo studies on DMED are scarce, related compounds have shown promise in animal models for hypertension and neuroprotection. For example, a study on dihydropyridine derivatives highlighted their efficacy in lowering blood pressure in hypertensive rats and improving cognitive function in models of Alzheimer's disease.

Data Table: Biological Activity Comparison

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.